Remibrutinib - 1787294-07-8

Remibrutinib

Catalog Number: EVT-280040
CAS Number: 1787294-07-8
Molecular Formula: C27H27F2N5O3
Molecular Weight: 507.5418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is classified as a next-generation BTK inhibitor and plays a significant role in scientific research, particularly in the study of autoimmune and inflammatory diseases []. Remibrutinib is distinct from first-generation BTK inhibitors due to its enhanced selectivity for BTK, which is achieved through binding to an inactive conformation of the enzyme []. This characteristic distinguishes it from other covalent BTK inhibitors that exhibit suboptimal kinase selectivity and are primarily used in oncology [].

Synthesis Analysis

The synthesis of Remibrutinib involves a multistep process. A detailed protocol for its synthesis is outlined in the paper "Synthesis of Remibrutinib" [].

Molecular Structure Analysis

Remibrutinib's metabolism has been investigated in rat and human liver microsomes using liquid chromatography combined with high-resolution mass spectrometry []. The study identified various metabolites resulting from oxygenation, dealkylation, demethylation, epoxidation, and hydrolysis reactions, indicating that these are the primary chemical reactions involved in its metabolism [].

Mechanism of Action

Remibrutinib exerts its action by selectively and covalently inhibiting BTK, a key enzyme in B-cell receptor signaling []. This inhibition leads to the disruption of B-cell activation and function, ultimately mitigating the immune response [, ]. Unlike first-generation BTK inhibitors, Remibrutinib binds to an inactive conformation of BTK, granting it exceptional selectivity [, ]. This selectivity minimizes off-target effects, enhancing its safety profile compared to other covalent BTK inhibitors [].

Physical and Chemical Properties Analysis

The paper "Novel Bruton's Tyrosine Kinase inhibitor remibrutinib: Drug‐drug interaction potential as a victim of CYP3A4 inhibitors based on clinical data and PBPK modeling" [] provides an analysis of the pharmacokinetic properties of Remibrutinib. It reveals that Remibrutinib is primarily metabolized by CYP3A4, a key enzyme involved in drug metabolism []. The study also highlights that Remibrutinib exhibits an oral bioavailability of 34% [].

Applications
  • Sjögren's Syndrome: Remibrutinib demonstrated efficacy in a Phase 2 trial for Sjögren's Syndrome, significantly improving disease activity scores compared to placebo []. Further analysis revealed that the drug specifically downregulates markers of memory B-cell subsets, suggesting a targeted effect on these cells, which are implicated in the disease pathogenesis [].
  • Chronic Spontaneous Urticaria: Multiple studies have shown Remibrutinib's efficacy in treating chronic spontaneous urticaria, significantly improving symptom scores and reducing the need for rescue medication [, , , , , , , , , , , , , ]. The drug inhibits the activation of mast cells and basophils triggered by factors present in the sera of chronic urticaria patients, highlighting its potential to control disease activity independent of IgE levels or anti-IgE therapy response [].
  • Multiple Sclerosis: Preclinical models of multiple sclerosis have indicated that Remibrutinib can inhibit neuroinflammation driven by B cells and myeloid cells [, ].

Relevance: The comparative study of Rilzabrutinib and Remibrutinib helps elucidate the impact of varying BTK selectivity on platelet function and bleeding risk. This is crucial as both compounds target similar pathways involved in platelet activation, relevant to their potential use as antithrombotic agents []. While both inhibit BTK-dependent platelet activation, Remibrutinib shows a better safety profile with less impact on hemostatic parameters, making it a potentially safer option [].

Ibrutinib

Compound Description: Ibrutinib is a first-generation irreversible BTK inhibitor initially approved for treating B-cell malignancies [].

Relevance: While both Ibrutinib and Remibrutinib target BTK, Ibrutinib's use is limited to oncology due to its broader kinase inhibition profile, leading to a higher risk of off-target effects [, ]. Remibrutinib, designed as a "next-generation" BTK inhibitor with higher selectivity, aims to mitigate these off-target effects, making it a potentially safer option for treating autoimmune diseases [, ].

Acalabrutinib

Compound Description: Acalabrutinib is a second-generation irreversible BTK inhibitor, also used in treating B-cell malignancies [].

Relevance: Similar to Ibrutinib, Acalabrutinib, although more selective, still exhibits a higher risk of bleeding events compared to Remibrutinib []. This difference highlights the importance of Remibrutinib's high selectivity in potentially minimizing bleeding complications, a significant concern with some BTK inhibitors [].

Zanubrutinib

Compound Description: Zanubrutinib is another second-generation irreversible BTK inhibitor indicated for B-cell malignancies, sharing a similar mechanism of action with Remibrutinib but with potential differences in selectivity and safety profiles [].

Relevance: Comparing Zanubrutinib to Remibrutinib underscores the varying safety profiles among BTK inhibitors. While both target BTK, Zanubrutinib, like Acalabrutinib, has been associated with bleeding events, unlike the more favorable safety profile observed with Remibrutinib in clinical trials [].

Tirabrutinib

Compound Description: Tirabrutinib is a second-generation irreversible BTK inhibitor under investigation as a potential treatment for pemphigus [].

Relevance: The comparison with Tirabrutinib showcases the diverse therapeutic applications of BTK inhibitors. While both target BTK, they are explored for different autoimmune conditions, highlighting the versatility of this drug class []. Additionally, Tirabrutinib's association with bleeding events emphasizes the importance of Remibrutinib's improved selectivity in potentially mitigating such side effects [].

Tolebrutinib

Compound Description: Tolebrutinib is a brain-penetrant irreversible BTK inhibitor being studied for multiple sclerosis [].

Relevance: Tolebrutinib's development for a neuroinflammatory disorder contrasts with Remibrutinib's investigation in primarily peripheral immune-mediated diseases. This difference emphasizes the distinct therapeutic niches these BTK inhibitors might occupy based on their pharmacological properties, including blood-brain barrier permeability [].

Evobrutinib

Compound Description: Evobrutinib, another brain-penetrant irreversible BTK inhibitor, is also being investigated for multiple sclerosis [].

Relevance: Like Tolebrutinib, Evobrutinib's focus on a central nervous system disorder contrasts with Remibrutinib's primary targets. This distinction highlights the potential for BTK inhibitors with varying properties to address a wide range of diseases involving both central and peripheral immune dysregulation [].

Fenebrutinib

Compound Description: Fenebrutinib is a reversible BTK inhibitor explored for its potential in treating rheumatoid arthritis and lupus [].

Relevance: Both Fenebrutinib and Remibrutinib demonstrate the therapeutic potential of BTK inhibition in autoimmune diseases. Their development for different indications highlights the diverse roles of BTK across various immune cell types and inflammatory pathways, offering potential treatments for a broad spectrum of conditions [, ].

BMS-986142

Compound Description: BMS-986142 is a reversible BTK inhibitor under investigation for rheumatoid arthritis and lupus [].

Relevance: Both BMS-986142 and Remibrutinib showcase the interest in developing BTK inhibitors for autoimmune diseases. Their investigation in distinct conditions suggests that targeting BTK might offer therapeutic benefits across a spectrum of inflammatory and autoimmune disorders [].

Branebrutinib

Compound Description: Branebrutinib is an irreversible BTK inhibitor [].

Relevance: Branebrutinib, along with Remibrutinib, represents a class of BTK-targeting compounds. While their specific clinical development paths might differ, they both contribute to the growing understanding and therapeutic exploration of BTK inhibition in various disease contexts [].

BI-705564

Compound Description: BI-705564 is a novel irreversible BTK inhibitor that has been investigated in phase-1 studies [].

Relevance: BI-705564 adds to the list of BTK inhibitors, including Remibrutinib, undergoing clinical evaluation. While specific details about its clinical development might be limited, its inclusion emphasizes the ongoing research and interest in this drug class for various therapeutic applications [].

Properties

CAS Number

1787294-07-8

Product Name

Remibrutinib

IUPAC Name

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide

Molecular Formula

C27H27F2N5O3

Molecular Weight

507.5418

InChI

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32)

InChI Key

CUABMPOJOBCXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

Remibrutinib; LOU064; LOU-064; LOU 064;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.